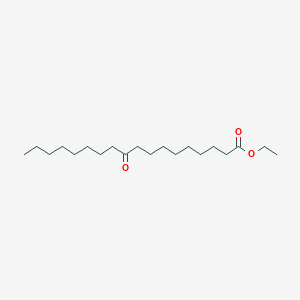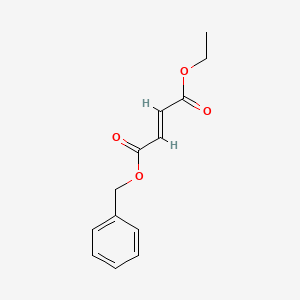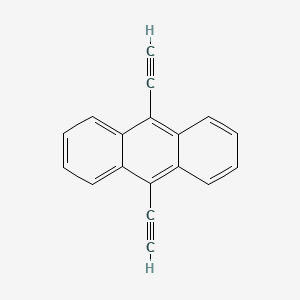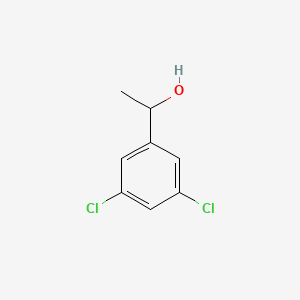
1-(3,5-Dichlorophenyl)ethanol
Übersicht
Beschreibung
1-(3,5-Dichlorophenyl)ethanol is an organic compound with the molecular formula C8H8Cl2O. It is characterized by the presence of a phenyl ring substituted with two chlorine atoms at the 3 and 5 positions and an ethanol group at the 1 position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3,5-Dichlorophenyl)ethanol can be synthesized through the reduction of 1-(3,5-dichlorophenyl)ethanone using sodium tetrahydroborate in ethanol. The reaction is typically carried out at room temperature, and the product is obtained by evaporating the solvent .
Industrial Production Methods: Industrial production methods for this compound often involve similar reduction reactions, but on a larger scale. The use of palladium catalysts and hydrogenation techniques may also be employed to achieve higher yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3,5-Dichlorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-(3,5-dichlorophenyl)ethanone.
Reduction: The compound itself is typically produced through the reduction of 1-(3,5-dichlorophenyl)ethanone.
Substitution: The phenyl ring can undergo electrophilic substitution reactions due to the presence of chlorine atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Major Products Formed:
Oxidation: 1-(3,5-Dichlorophenyl)ethanone.
Reduction: this compound.
Wissenschaftliche Forschungsanwendungen
1-(3,5-Dichlorophenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(3,5-dichlorophenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo oxidation and reduction reactions, which can alter its chemical structure and biological activity. The presence of chlorine atoms on the phenyl ring enhances its reactivity and potential interactions with biological molecules .
Vergleich Mit ähnlichen Verbindungen
1-(3,5-Dichlorophenyl)ethanone: This compound is structurally similar but lacks the ethanol group.
2,4-Dichlorobenzyl alcohol: Another chlorinated phenyl compound with similar properties.
Uniqueness: 1-(3,5-Dichlorophenyl)ethanol is unique due to the specific positioning of chlorine atoms and the presence of an ethanol group, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions makes it a versatile compound in research and industrial applications .
Eigenschaften
IUPAC Name |
1-(3,5-dichlorophenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URTUBSJCDSAWGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


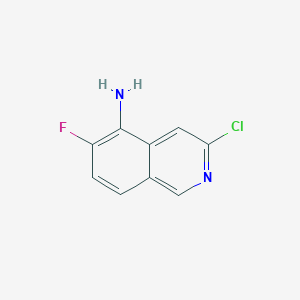
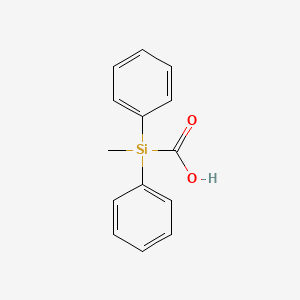
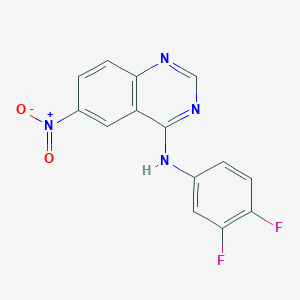
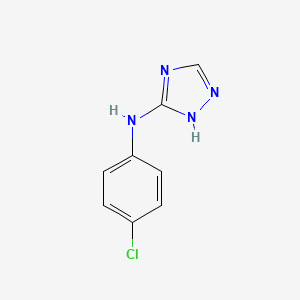
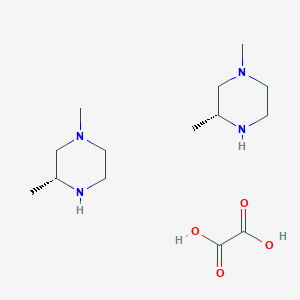
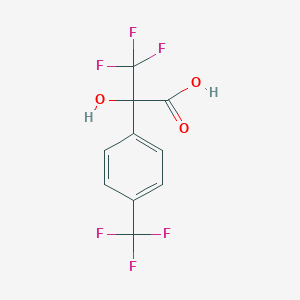
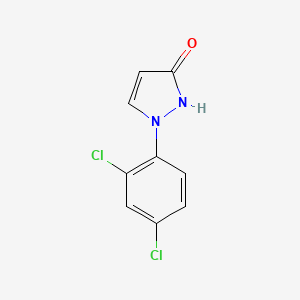
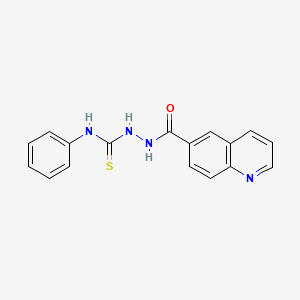
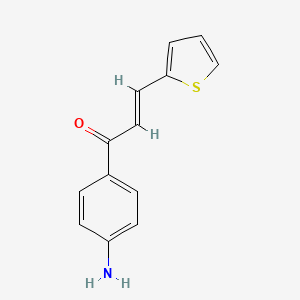
amine](/img/structure/B3111674.png)
![4-[(Tetrahydro-2h-pyran-2-yloxy)methyl]benzonitrile](/img/structure/B3111680.png)
